molecular formula C12H20O3 B13163632 Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13163632
M. Wt: 212.28 g/mol
InChI Key: IEPDPPBQRRGFFG-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxane derivative with ethyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active oxane derivative, which can then interact with enzymes or receptors in biological systems. The spiro structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)
  • Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate
  • 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene

Uniqueness

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-8(2)5-9(3)7-12/h8-10H,4-7H2,1-3H3

InChI Key

IEPDPPBQRRGFFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(CC(C2)C)C

Origin of Product

United States

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